molecular formula C4H8O4S B2983332 (3R,4S)-1,1-dioxothiolane-3,4-diol CAS No. 36802-08-1

(3R,4S)-1,1-dioxothiolane-3,4-diol

Cat. No.: B2983332
CAS No.: 36802-08-1
M. Wt: 152.16
InChI Key: LDVDYVUZEKIBDP-ZXZARUISSA-N
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Description

(3R,4S)-1,1-Dioxothiolane-3,4-diol (CAS: 33967-48-5), also known as 3,4-dihydroxy-1-thiolane-1,1-dione or 3,4-dihydroxysulfolane, is a cyclic sulfone derivative with a thiolane backbone. Its molecular formula is C₄H₈O₄S, and it has a molar mass of 152.17 g/mol . The compound features two hydroxyl groups at the 3- and 4-positions of the thiolane ring and two sulfonyl groups at the 1-position, contributing to its polar and hydrophilic properties. It is stored at room temperature, indicating moderate stability under standard conditions .

Properties

IUPAC Name

(3S,4R)-1,1-dioxothiolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDYVUZEKIBDP-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CS1(=O)=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1,1-dioxothiolane-3,4-diol typically involves the use of stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of glycine ethyl ester as a starting material, followed by amino-added protective group reactions and ring closure . The reaction conditions often involve specific catalysts and temperature controls to achieve high yields and purity.

Industrial Production Methods

Industrial production of (3R,4S)-1,1-dioxothiolane-3,4-diol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to maintain the desired stereochemistry and product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1,1-dioxothiolane-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and dioxo groups, which provide reactive sites for different reagents.

Common Reagents and Conditions

Common reagents used in the reactions of (3R,4S)-1,1-dioxothiolane-3,4-diol include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from the reactions of (3R,4S)-1,1-dioxothiolane-3,4-diol depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol derivatives.

Scientific Research Applications

(3R,4S)-1,1-dioxothiolane-3,4-diol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R,4S)-1,1-dioxothiolane-3,4-diol involves its interaction with molecular targets through its hydroxyl and dioxo groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and molecular processes . The compound’s stereochemistry also plays a crucial role in its biological activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The most structurally distinct compound identified in the provided evidence is (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS: 550-33-4), a nucleoside analog. Below is a comparative analysis:

Table 1: Key Properties of (3R,4S)-1,1-Dioxothiolane-3,4-diol and (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol
Property (3R,4S)-1,1-Dioxothiolane-3,4-diol (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol
CAS Number 33967-48-5 550-33-4
Molecular Formula C₄H₈O₄S C₁₀H₁₂N₄O₄
Molar Mass (g/mol) 152.17 252.23
Core Structure Thiolane (5-membered sulfur ring) Tetrahydrofuran (5-membered oxygen ring)
Functional Groups Two hydroxyl, two sulfonyl groups Hydroxymethyl, purine, three hydroxyl groups
Storage Conditions Room temperature Not explicitly stated; likely requires controlled conditions due to bioactivity
Key Observations :

Structural Backbone :

  • The thiolane ring in (3R,4S)-1,1-dioxothiolane-3,4-diol contains sulfur, while the tetrahydrofuran ring in the nucleoside analog contains oxygen. This difference impacts electronic properties and reactivity .
  • The nucleoside analog includes a purine base (9H-purin-9-yl), making it biologically relevant for roles in nucleotide synthesis or antiviral drug development. In contrast, (3R,4S)-1,1-dioxothiolane-3,4-diol lacks such functionalization, suggesting applications in organic synthesis or as a polar solvent .

Functional Groups :

  • Both compounds have hydroxyl groups, but the nucleoside analog’s hydroxymethyl and purine groups introduce hydrogen-bonding and π-stacking capabilities absent in the thiolane derivative.

Molecular Weight and Complexity :

  • The nucleoside analog has nearly double the molar mass (252.23 vs. 152.17 g/mol) and greater structural complexity due to the purine moiety .

Biological Activity

(3R,4S)-1,1-Dioxothiolane-3,4-diol is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Compound Overview

Chemical Structure:
(3R,4S)-1,1-Dioxothiolane-3,4-diol is characterized by a dioxothiolane ring that contributes to its reactivity and biological properties. The stereochemistry at the 3 and 4 positions is critical for its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with dioxothiolane structures often exhibit antioxidant properties. The presence of sulfur in the structure allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.

StudyFindings
Demonstrated that dioxothiolanes can inhibit lipid peroxidation in cellular models, suggesting potential protective effects against oxidative stress.
Reported that similar compounds showed significant radical scavenging activity in vitro, indicating potential therapeutic applications.

Enzyme Inhibition

(3R,4S)-1,1-Dioxothiolane-3,4-diol has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with β-secretase has been explored due to its implications in Alzheimer's disease.

Enzyme TargetInhibition TypeIC50 Value
BACE2Competitive0.031 nM
BACE1Non-competitive18 nM

These findings suggest that (3R,4S)-1,1-dioxothiolane-3,4-diol may serve as a lead compound for developing selective inhibitors for these enzymes, which are crucial in amyloid precursor protein processing.

Study on Neuroprotection

A case study focused on the neuroprotective effects of (3R,4S)-1,1-dioxothiolane-3,4-diol demonstrated its potential in reducing neuronal cell death induced by oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide and evaluated cell viability using MTT assays.

  • Results: The compound significantly increased cell viability compared to untreated controls.
  • Mechanism: It was hypothesized that the antioxidant properties of the compound played a crucial role in mitigating oxidative damage.

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of (3R,4S)-1,1-dioxothiolane-3,4-diol using a lipopolysaccharide (LPS) induced inflammation model in macrophages.

  • Findings: The compound reduced pro-inflammatory cytokine production (e.g., TNF-α and IL-6) in a dose-dependent manner.
  • Conclusion: These results indicate that (3R,4S)-1,1-dioxothiolane-3,4-diol may have therapeutic potential in treating inflammatory diseases.

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